trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
Overview
Description
“trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid” is a chemical compound with a molecular weight of 198.17 . The IUPAC name for this compound is 2-(2,6-difluorophenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8F2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 198.17 . Unfortunately, other specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Chiral Ligand Synthesis
Okada et al. (1992) developed a chiral diphosphine ligand, synthesized from trans-1,2-bis(diphenylphosphinyl)ethene, which was used in asymmetric allylic alkylation with good optical yields when combined with its palladium complex. This showcases the application of cyclopropanecarboxylic acid derivatives in chiral catalysis and asymmetric synthesis (Okada, Minami, Yamamoto, & Ichikawa, 1992).
Stereoselective Synthesis
Meiresonne, Mangelinckx, & Kimpe (2012) accomplished the stereoselective synthesis of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, which was then incorporated into dipeptides using standard peptide coupling techniques. This research highlights the utility of cyclopropanecarboxylic acid derivatives in peptide synthesis (Meiresonne, Mangelinckx, & Kimpe, 2012).
Ionization Study
Kusuyama (1979) studied the ionization of cis- and trans-2-substituted 1-cyclopropanecarboxylic acids. This research contributes to the understanding of the electronic effects of different substituents on the acidity of cyclopropanecarboxylic acids, which is crucial in organic synthesis and drug design (Kusuyama, 1979).
Synthesis of trans-2-(trifluoromethyl)cyclopropanes
Duncton & Singh (2013) reported the synthesis of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid derivatives, showcasing the utility of these compounds in organic synthesis and the development of new chemical reactions (Duncton & Singh, 2013).
Biochemical Applications
Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid was studied by Dourtoglou & Koussissi (2000). This illustrates the potential biochemical and pharmacological applications of cyclopropanecarboxylic acid derivatives (Dourtoglou & Koussissi, 2000).
Properties
IUPAC Name |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8F2O2/c2*11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h2*1-3,5-6H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXNZEUNTHTCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2F)F.C1C(C1C(=O)O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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